Product packaging for 4-Bromo-2-chloro-1-(propan-2-yl)benzene(Cat. No.:CAS No. 90350-26-8)

4-Bromo-2-chloro-1-(propan-2-yl)benzene

Cat. No.: B3392251
CAS No.: 90350-26-8
M. Wt: 233.53 g/mol
InChI Key: UDRVPKVLWXZFFW-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-(propan-2-yl)benzene ( 90350-26-8 ) is a valuable halogenated aromatic compound frequently employed as a key synthetic intermediate in organic chemistry and pharmaceutical research . Its molecular formula is C9H10BrCl, and it has a molecular weight of 233.53 g/mol . The compound features both bromo and chloro substituents on the benzene ring, which offers orthogonal reactivity for successive metal-catalyzed cross-coupling reactions, such as Suzuki or Kumada couplings . This makes it a versatile building block for the synthesis of more complex, disubstituted benzene derivatives. The isopropyl group provides steric and electronic influence that can modulate the properties of the final target molecules. Researchers utilize this compound in the development of new chemical entities for various applications, including materials science and drug discovery . It is supplied with a Certificate of Analysis to ensure quality and consistency . This product is intended for research and development purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . For specific pricing and availability of this compound, please inquire directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrCl B3392251 4-Bromo-2-chloro-1-(propan-2-yl)benzene CAS No. 90350-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-chloro-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRVPKVLWXZFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90350-26-8
Record name 4-bromo-2-chloro-1-(propan-2-yl)benzene
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Synthetic Methodologies and Reaction Design for 4 Bromo 2 Chloro 1 Propan 2 Yl Benzene

Precursor Synthesis Strategies for Substituted Isopropylbenzenes

The initial step in synthesizing 4-Bromo-2-chloro-1-(propan-2-yl)benzene often involves the preparation of a substituted isopropylbenzene precursor. This can be achieved through two primary strategies: the introduction of the isopropyl group onto a pre-functionalized benzene (B151609) ring or the halogenation of an existing isopropylbenzene molecule.

Alkylation of Benzene Derivatives to Introduce the Propan-2-yl Moiety

The Friedel-Crafts alkylation is a fundamental method for introducing an isopropyl group to a benzene ring. doubtnut.com This reaction typically involves reacting benzene or a benzene derivative with an alkylating agent such as isopropyl chloride or propene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). doubtnut.comscielo.br The reaction proceeds through the formation of an isopropyl carbocation, which then acts as an electrophile and attacks the benzene ring. scielo.brresearchgate.net The use of isopropyl alcohol as an alkylating agent in the presence of a zeolite catalyst has also been described. google.com

One of the challenges in Friedel-Crafts alkylation is the potential for polyalkylation, as the introduction of an alkyl group activates the benzene ring, making it more susceptible to further alkylation. stackexchange.com To achieve monoalkylation, reaction conditions such as temperature and reactant ratios must be carefully controlled. For instance, conducting the reaction at lower temperatures can favor the formation of the mono-substituted product. stackexchange.com

Alkylating AgentCatalystKey Considerations
Isopropyl chlorideAluminum chloride (AlCl₃)Prone to polyalkylation; requires careful control of reaction conditions. stackexchange.com
PropeneAluminum chloride (AlCl₃)Similar to isopropyl chloride, with potential for polyalkylation.
Isopropyl alcoholZeoliteCan be performed in the gas phase. google.com

Halogenation of Isopropylbenzene Precursors

Once isopropylbenzene (cumene) is obtained, the next step can be halogenation. The position of halogenation on the benzene ring is directed by the isopropyl group, which is an ortho-, para-directing activator. quora.com This means that incoming electrophiles, such as halogens, will preferentially add to the positions ortho (adjacent) and para (opposite) to the isopropyl group.

Bromination of isopropylbenzene, for example, is typically carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). brainly.comchegg.com The catalyst polarizes the Br-Br bond, creating a stronger electrophile that can be attacked by the electron-rich benzene ring. chemistrysteps.comlibretexts.org Due to the steric hindrance of the bulky isopropyl group, the para-substituted product, 1-bromo-4-isopropylbenzene, is generally favored over the ortho-substituted product. brainly.com

Chlorination follows a similar mechanism, often employing chlorine (Cl₂) and a Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). chemistrysteps.com

Direct Synthetic Routes to this compound

Direct synthesis of the target compound involves introducing the bromine and chlorine atoms onto the isopropylbenzene ring in a controlled manner.

Electrophilic Aromatic Substitution (EAS) Approaches

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and the primary method for introducing halogen substituents. masterorganicchemistry.comwikipedia.org The synthesis of this compound requires the sequential halogenation of isopropylbenzene or a halogenated isopropylbenzene intermediate.

Starting with 1-chloro-2-isopropylbenzene, subsequent bromination would be directed by both the chloro and isopropyl groups. The isopropyl group is an activating ortho-, para-director, while the chloro group is a deactivating ortho-, para-director. stackexchange.com In this case, the directing effects would reinforce each other to an extent, but the deactivating nature of the chlorine atom makes the ring less reactive than benzene itself. stackexchange.com

Alternatively, starting with 1-bromo-4-isopropylbenzene, subsequent chlorination would be directed by the bromo and isopropyl groups. Both are ortho-, para-directors. The incoming chloro group would be directed to the positions ortho to the isopropyl group and ortho to the bromo group.

The general mechanism for electrophilic halogenation involves three key steps:

Generation of the electrophile: A Lewis acid catalyst activates the halogen molecule. masterorganicchemistry.comlibretexts.org

Nucleophilic attack: The electron-rich aromatic ring attacks the electrophilic halogen. libretexts.orgmsu.edu

Deprotonation: A base removes a proton from the intermediate carbocation, restoring aromaticity. masterorganicchemistry.commsu.edu

A patent describes a method for synthesizing 2-bromo-4-chloro-1-isopropylbenzene, though specific details of the reaction conditions are not fully elaborated in the provided abstract. google.com

Metal-Catalyzed Cross-Coupling Strategies for Aryl Halide Formation

While EAS is the most common method for introducing halogens, metal-catalyzed cross-coupling reactions represent an alternative approach, particularly for constructing carbon-carbon or carbon-heteroatom bonds. wiley-vch.dersc.org These reactions typically involve the coupling of an organic halide with another organic molecule in the presence of a metal catalyst, most commonly palladium. wiley-vch.dersc.org

Named reactions such as the Suzuki, Heck, Stille, and Sonogashira couplings are powerful tools in synthetic organic chemistry. rsc.orgustc.edu.cn In the context of synthesizing this compound, a cross-coupling strategy might be employed to introduce the isopropyl group to a pre-halogenated benzene ring, or to introduce one of the halogen atoms. For instance, a dihalobenzene derivative could be coupled with an isopropyl-containing organometallic reagent. However, for the direct formation of the C-Br and C-Cl bonds on an existing isopropylbenzene, EAS is generally the more straightforward approach.

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Cross-Coupling ReactionCatalystReactantsBond Formed
Suzuki CouplingPalladiumOrganohalide and OrganoboronC-C
Heck CouplingPalladiumAryl halide and AlkeneC-C
Stille CouplingPalladiumOrganohalide and OrganostannaneC-C
Sonogashira CouplingPalladium and CopperOrganohalide and Terminal alkyneC-C (sp²-sp)

Optimization of Reaction Conditions and Yield

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing the formation of byproducts. Key parameters that can be adjusted include:

Catalyst: The choice and concentration of the Lewis acid catalyst in EAS can significantly impact the reaction rate and selectivity.

Solvent: The polarity of the solvent can influence the solubility of reactants and the stability of reaction intermediates.

Temperature: Temperature affects the rate of reaction. Lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable product.

Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion, but prolonged reaction times can sometimes lead to the formation of undesirable side products.

For instance, in the bromination of isopropylbenzene, the steric hindrance of the isopropyl group leads to a preference for the para product. brainly.com However, the ratio of ortho to para isomers can be influenced by the reaction temperature and the specific catalyst used. Careful optimization of these factors is necessary to achieve a high yield of the desired 4-bromo isomer.

Solvent Effects on Reaction Efficacy and Selectivity

The choice of solvent in the synthesis of this compound, particularly in the context of a Friedel-Crafts alkylation reaction, plays a crucial role in the reaction's efficiency and the selectivity of the product isomers. While specific studies focusing solely on this compound are not extensively detailed in publicly available literature, general principles of Friedel-Crafts reactions on halogenated benzenes provide insight into the solvent's role.

Typically, non-polar solvents are favored in Friedel-Crafts alkylations to avoid complex formation with the Lewis acid catalyst, which can deactivate it. However, the solubility of the reactants and intermediates is also a critical factor. The polarity of the solvent can influence the stability of the carbocation intermediate, which in turn affects the reaction rate and the potential for rearrangements.

For the isopropylation of a di-halogenated benzene derivative, a solvent of low to moderate polarity would likely be employed. The selection would be a balance between ensuring sufficient solubility of the aromatic substrate and minimizing interference with the catalytic activity of the Lewis acid.

Table 1: Potential Solvents and Their Anticipated Effects in the Synthesis of this compound

SolventPolarityAnticipated Effect on Reaction
Carbon DisulfideNon-polarFavors catalyst activity, but may have limited solvating power for polar starting materials.
DichloromethanePolar aproticGood solvating power for a range of reactants and intermediates. Can participate in side reactions at higher temperatures.
NitrobenzenePolar aproticHigh solvating power and can stabilize carbocation intermediates. However, it is a deactivating solvent for Friedel-Crafts reactions and can compete with the substrate.
HexaneNon-polarUnlikely to be effective due to poor solubility of the Lewis acid catalyst and the polar intermediates.

Catalytic Systems and Ligand Design in Synthesis

The synthesis of this compound via Friedel-Crafts alkylation is critically dependent on the use of a Lewis acid catalyst. The catalyst's role is to generate the electrophilic isopropyl carbocation from an isopropylating agent, such as isopropyl chloride or isopropanol.

Commonly used Lewis acids for such reactions include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). The strength of the Lewis acid can influence the reaction rate and may also impact the selectivity of the alkylation. For a di-halogenated benzene ring, which is deactivated towards electrophilic substitution, a relatively strong Lewis acid is generally required to achieve a reasonable reaction rate.

Ligand design, in this context, is less about the catalyst itself and more about the potential for the solvent or additives to act as ligands, coordinating with the Lewis acid and modulating its activity. However, in classical Friedel-Crafts alkylation, the focus remains primarily on the choice of the Lewis acid.

Table 2: Common Lewis Acid Catalysts for the Synthesis of this compound

CatalystRelative StrengthPotential AdvantagesPotential Disadvantages
AlCl₃StrongHigh catalytic activity, readily available.Can promote side reactions and polyalkylation.
FeCl₃ModerateLess aggressive than AlCl₃, potentially offering better selectivity.May require higher temperatures or longer reaction times.
BF₃ModerateCan be used as a gas or in solution, offering process flexibility.Can be less effective for deactivated substrates.
H₂SO₄Strong (Brønsted acid)Can act as both catalyst and solvent.Can lead to sulfonation as a side reaction.

A patented method for the synthesis of a related isomer, 2-bromo-4-chloro-1-isopropylbenzene, suggests a process that involves the reaction of 2-bromopropane (B125204), 4-chlorotoluene, and isopropyl benzene under pressure, which would necessitate a robust catalytic system to drive the desired transalkylation and isomerization reactions.

Temperature and Pressure Influence on Reaction Profiles

Temperature and pressure are critical parameters in controlling the reaction profile for the synthesis of this compound. These parameters can significantly influence the reaction rate, product yield, and the distribution of isomers.

Temperature: Friedel-Crafts alkylations are typically exothermic, and temperature control is essential to prevent overheating, which can lead to undesirable side reactions such as polyalkylation and decomposition of the products. For deactivated substrates like di-halogenated benzenes, a moderate increase in temperature may be necessary to achieve a sufficient reaction rate. However, excessively high temperatures can also favor the formation of thermodynamically more stable, but potentially undesired, isomers.

Pressure: In reactions involving gaseous reactants or byproducts, pressure can be a significant factor. A patented synthesis for an isomer of the target compound mentions that the reaction is carried out under pressure, with a suggested range of 0.7-0.8 MPa. Increased pressure can enhance the concentration of gaseous reactants in the liquid phase, thereby increasing the reaction rate. It can also influence the equilibrium of the reaction, potentially favoring the formation of the desired product.

Table 3: Influence of Temperature and Pressure on the Synthesis of this compound

ParameterEffect on Reaction RateEffect on Selectivity
Temperature Increases with temperatureCan decrease selectivity at higher temperatures due to side reactions and isomerization.
Pressure Increases with pressure (for gaseous reactants)Can influence isomer distribution by affecting reaction equilibria.

Mechanistic Investigations of Synthetic Pathways

The primary synthetic pathway to this compound is the Friedel-Crafts alkylation of 1-bromo-3-chlorobenzene with an isopropylating agent. The mechanism proceeds through several key steps:

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the isopropylating agent (e.g., isopropyl chloride) to form a highly electrophilic isopropyl carbocation ( (CH₃)₂CH⁺ ).

Electrophilic Attack: The electron-rich π-system of the 1-bromo-3-chlorobenzene ring attacks the isopropyl carbocation. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

Deprotonation: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the isopropyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated in this step.

The directing effects of the existing bromo and chloro substituents on the benzene ring are crucial in determining the position of the incoming isopropyl group. Both bromine and chlorine are ortho-, para-directing deactivators. In 1-bromo-3-chlorobenzene, the positions ortho and para to the bromine atom are C2, C4, and C6. The positions ortho and para to the chlorine atom are C2, C4, and C6. Therefore, the incoming electrophile will preferentially attack at the C4 position, which is para to the bromine and ortho to the chlorine, leading to the formation of this compound. Steric hindrance at the C2 position (between the two halogen atoms) would likely disfavor substitution at that site.

Advanced Chemical Reactivity and Functional Group Transformations of 4 Bromo 2 Chloro 1 Propan 2 Yl Benzene

Reactivity at the Aryl Halogen Centers (Bromine and Chlorine)

The differing electronic properties and bond strengths of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 4-Bromo-2-chloro-1-(propan-2-yl)benzene are central to its reactivity. The C-Br bond is generally weaker and more polarizable than the C-Cl bond, making it the more reactive site in many transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Studies

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This pathway is distinct from electrophilic aromatic substitution and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

For this compound, SNAr reactions are generally unfavorable. The isopropyl group is weakly electron-donating, and there are no strong electron-withdrawing substituents to activate the ring towards nucleophilic attack. Consequently, forcing conditions, such as high temperatures and strong nucleophiles, would be necessary to induce substitution.

In a hypothetical SNAr reaction, the relative reactivity of the halogens as leaving groups is an important consideration. While fluoride (B91410) is often the best leaving group in activated aryl halides due to its high electronegativity which facilitates the initial nucleophilic attack (the rate-determining step), the leaving group ability in less activated systems can be more complex. Given the lack of activating groups on this compound, achieving selective substitution of either bromine or chlorine via an SNAr mechanism is challenging and not a commonly employed strategy for this type of substrate.

Metal-Halogen Exchange Reactions and Organometallic Intermediate Formation

Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to prepare organolithium and organomagnesium (Grignard) reagents. This reaction involves treating an organic halide with an organolithium reagent (like n-butyllithium) or magnesium metal. The rate of exchange is significantly faster for heavier halogens, following the general trend I > Br > Cl.

This reactivity difference allows for the selective metalation of this compound at the more reactive C-Br bond. Treatment with reagents such as n-butyllithium or iso-propylmagnesium chloride would preferentially displace the bromine atom, leaving the chlorine atom intact. This process generates a highly useful organometallic intermediate, (2-chloro-4-isopropylphenyl)lithium or the corresponding Grignard reagent, which can then be reacted with various electrophiles to introduce a wide range of functional groups at the 4-position of the aromatic ring.

Table 1: Predicted Products from Metal-Halogen Exchange and Subsequent Electrophilic Quench

Reagent Sequence Intermediate Formed Electrophile Final Product
1. n-BuLi, THF, -78 °C (2-chloro-4-isopropylphenyl)lithium H₂O 1-chloro-3-isopropylbenzene
2. Mg, THF (2-chloro-4-isopropylphenyl)magnesium bromide CO₂ then H₃O⁺ 2-chloro-4-isopropylbenzoic acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the reaction of an organic halide with an organometallic coupling partner in the presence of a palladium catalyst. The mechanism involves a catalytic cycle that includes the oxidative addition of the organic halide to a Pd(0) complex.

The rate of oxidative addition is highly dependent on the carbon-halogen bond strength, following the order C-I > C-Br >> C-Cl. This pronounced difference in reactivity allows for highly selective cross-coupling reactions on dihalogenated substrates like this compound. The C-Br bond will readily react with the palladium catalyst under conditions where the C-Cl bond remains inert.

This selectivity enables the stepwise functionalization of the molecule. For instance, a Suzuki coupling using an arylboronic acid could be performed to selectively replace the bromine atom, followed by a subsequent, more forcing coupling reaction to functionalize the chlorine position if desired.

Table 2: Selective Palladium-Catalyzed Suzuki Cross-Coupling

Coupling Partner Catalyst/Ligand Base Predicted Product
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ 2-chloro-4-isopropyl-1,1'-biphenyl
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ 2-chloro-4'-methoxy-5-isopropyl-1,1'-biphenyl

Reactions Involving the Isopropyl Moiety

The isopropyl group attached to the benzene (B151609) ring also presents opportunities for functionalization, primarily at the benzylic position.

Oxidation Reactions of the Alkyl Side Chain

The benzylic carbon of the isopropyl group is susceptible to oxidation. The tertiary C-H bond at this position can be oxidized under various conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, under vigorous conditions (heat), would likely cleave the isopropyl group to form 4-bromo-2-chlorobenzoic acid.

Radical Reactions at the Propan-2-yl Group

The tertiary benzylic hydrogen on the isopropyl group is an ideal site for free radical reactions, such as halogenation. The stability of the resulting tertiary benzylic radical intermediate facilitates this type of transformation.

A classic example is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction would be expected to selectively introduce a bromine atom at the benzylic position, yielding 4-bromo-2-chloro-1-(2-bromopropan-2-yl)benzene. This product could then serve as a precursor for further synthetic modifications, such as elimination to form an alkene or substitution with various nucleophiles.

Table 3: Predicted Products from Reactions at the Isopropyl Group

Reaction Type Reagent Conditions Predicted Product
Radical Halogenation N-Bromosuccinimide (NBS), AIBN CCl₄, reflux 4-bromo-2-chloro-1-(2-bromopropan-2-yl)benzene
Strong Oxidation KMnO₄, H₂O Heat 4-bromo-2-chlorobenzoic acid

Electrophilic Substitution Reactivity of the Aromatic Ring

The introduction of new functional groups onto the benzene ring of this compound through electrophilic substitution is a key strategy for its further chemical modification. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

Regioselectivity and Directing Effects of Substituents

The three substituents on the benzene ring—bromo, chloro, and isopropyl—exert distinct electronic and steric influences that control the position of incoming electrophiles.

Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which is an activating group and an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density through an inductive effect.

Chloro (-Cl) and Bromo (-Br) Groups: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect. However, they are also ortho, para-directors because their lone pairs of electrons can stabilize the arenium ion intermediate through resonance. bldpharm.com

In this compound, the positions ortho and para to the isopropyl group are C2, C6, and C4. The positions ortho and para to the chloro group are C1, C3, and C5. The positions ortho and para to the bromo group are C3, C5, and C1.

The combined directing effects of these substituents would favor electrophilic attack at the C5 position, which is ortho to the bromo group and meta to the chloro and isopropyl groups. The C3 position is also a possibility, being ortho to the chloro group and meta to the bromo and isopropyl groups. Steric hindrance from the bulky isopropyl group at C1 and the chloro group at C2 would likely disfavor substitution at the C6 and C3 positions, respectively.

Table 1: Directing Effects of Substituents on the Aromatic Ring

SubstituentPosition on RingElectronic EffectDirecting Effect
Isopropyl1Activating (Inductive)ortho, para
Chloro2Deactivating (Inductive), Resonance Donationortho, para
Bromo4Deactivating (Inductive), Resonance Donationortho, para

Competitive Halogenation and Nitration Studies

While specific competitive halogenation and nitration studies on this compound are not extensively documented in the literature, the outcomes can be predicted based on the regioselectivity principles discussed above.

Halogenation: In a halogenation reaction, such as bromination with Br₂/FeBr₃, the incoming electrophile (Br⁺) would be directed by the existing substituents. Given the combined directing effects, the most likely position for substitution would be C5.

Nitration: The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. A study on the nitration of the related compound, 1-chloro-4-isopropylbenzene, in aqueous sulfuric acid showed that substitution occurs primarily at the positions activated by the isopropyl group and ortho to the chloro group. rsc.org In the case of this compound, nitration with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring. The most probable product would be 4-bromo-2-chloro-1-isopropyl-5-nitrobenzene, due to the directing effects of the bromo and chloro substituents.

Table 2: Predicted Major Products of Electrophilic Substitution

ReactionReagentsPredicted Major Product
BrominationBr₂ / FeBr₃1,4-Dibromo-2-chloro-5-isopropylbenzene
NitrationHNO₃ / H₂SO₄4-Bromo-2-chloro-1-isopropyl-5-nitrobenzene

Derivatization and Synthesis of Novel Analogues

The functional groups present in this compound offer multiple avenues for derivatization, enabling the synthesis of a wide range of novel analogues. The bromo and chloro substituents can participate in various cross-coupling reactions, while the aromatic ring itself can undergo further substitution.

An example of the derivatization of a related bromo-chloro-benzene derivative is the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, an intermediate in the preparation of the drug dapagliflozin. google.combldpharm.com This synthesis involves a Friedel-Crafts acylation followed by a reduction. A similar strategy could be employed starting from this compound to introduce a substituted benzyl (B1604629) group, leading to a new class of analogues.

The synthesis of an isomer, 2-bromo-4-chloro-1-isopropylbenzene, has been reported, highlighting the interest in this substitution pattern for applications in the pesticide industry. google.com The synthetic route involves the bromination of 4-chloro-1-isopropylbenzene.

Table 3: Examples of Synthetic Transformations for Derivatization

Starting MaterialReagentsProductReaction Type
5-bromo-2-chlorobenzoyl chloride, phenetole1. AlCl₃ 2. Triethylsilane4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneFriedel-Crafts Acylation, Reduction
4-chloro-1-isopropylbenzeneBrominating agent2-bromo-4-chloro-1-isopropylbenzeneElectrophilic Bromination

These examples underscore the versatility of this compound as a scaffold for the development of new chemical entities with potentially valuable biological or material properties.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Chloro 1 Propan 2 Yl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei within a molecule. For 4-Bromo-2-chloro-1-(propan-2-yl)benzene, ¹H and ¹³C NMR spectroscopy provide definitive information regarding the proton and carbon frameworks, respectively.

High-Resolution ¹H NMR Analysis for Proton Environment Mapping

The ¹H NMR spectrum of this compound is anticipated to display a set of distinct signals corresponding to the aromatic and aliphatic protons. The isopropyl group gives rise to two signals: a doublet for the six equivalent methyl protons (CH₃) and a septet for the single methine proton (-CH-). The splitting pattern arises from the spin-spin coupling between the methyl and methine protons. The chemical shift of the methine proton is expected to be further downfield due to its proximity to the aromatic ring.

The aromatic region of the spectrum is predicted to show three signals for the three protons on the benzene (B151609) ring. The substitution pattern (1,2,4-trisubstituted) leads to a specific splitting pattern. The proton at position 6 (adjacent to the isopropyl group) is expected to appear as a doublet. The proton at position 5 (between the bromine and chlorine atoms) would likely be a doublet of doublets, and the proton at position 3 (adjacent to the chlorine atom) would also be a doublet. The precise chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the electron-donating nature of the isopropyl group.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Isopropyl -CH₃ ~1.2 Doublet ~7
Isopropyl -CH- ~3.0 - 3.5 Septet ~7
Aromatic H-3 ~7.3 Doublet ~2
Aromatic H-5 ~7.4 Doublet of Doublets ~8, ~2
Aromatic H-6 ~7.1 Doublet ~8

¹³C NMR Chemical Shift Assignments and Structural Insights

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected, corresponding to the six aromatic carbons and the three carbons of the isopropyl group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

The carbon atom bonded to the isopropyl group (C-1) and the carbons bearing the halogen atoms (C-2 and C-4) will have their resonances shifted downfield. The remaining aromatic carbons (C-3, C-5, and C-6) will appear at chemical shifts typical for substituted benzene rings. The carbons of the isopropyl group will be found in the aliphatic region of the spectrum, with the methine carbon appearing at a lower field than the equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Isopropyl -CH₃ ~23
Isopropyl -CH- ~34
Aromatic C-4 (C-Br) ~118
Aromatic C-2 (C-Cl) ~133
Aromatic C-6 ~127
Aromatic C-5 ~130
Aromatic C-3 ~129
Aromatic C-1 (C-isopropyl) ~149

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To further confirm the structural assignments made from one-dimensional NMR data, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between the isopropyl methine and methyl protons, as well as the coupling between adjacent aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various structural features. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the isopropyl group will appear just below 3000 cm⁻¹.

The C-C stretching vibrations within the aromatic ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-H in-plane and out-of-plane bending vibrations of the benzene ring will also produce characteristic absorptions. The out-of-plane bending modes are particularly sensitive to the substitution pattern of the aromatic ring. The presence of the C-Cl and C-Br bonds will result in stretching vibrations at lower frequencies, typically in the fingerprint region below 800 cm⁻¹. Specifically, the C-Cl stretch is often found around 800-600 cm⁻¹, while the C-Br stretch is expected at an even lower wavenumber, approximately 600-500 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 2980 - 2850
Aromatic C=C Stretch 1600 - 1450
C-H Bending (Isopropyl) ~1465 and ~1370
Aromatic C-H Out-of-Plane Bending 900 - 675
C-Cl Stretch 800 - 600
C-Br Stretch 600 - 500

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrations that result in a change in the polarizability of the molecule are Raman active.

For this compound, the symmetric stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum. The C-Cl and C-Br stretching vibrations are also typically Raman active and can provide valuable structural information. The non-polar bonds, such as the C-C bonds of the isopropyl group and the aromatic ring, often give rise to more intense Raman signals compared to their FT-IR absorptions. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Table 4: Predicted Raman Data for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹)
Aromatic Ring Breathing Mode ~1000
Symmetric C-H Stretch (Aromatic) ~3050
Symmetric C-H Stretch (Aliphatic) ~2920
C-Cl Stretch 700 - 550
C-Br Stretch 600 - 450

Detailed Vibrational Assignments and Band Interpretation

The vibrational characteristics of this compound can be meticulously examined using Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy. These techniques provide a spectral fingerprint of the molecule by measuring the interaction of infrared radiation with its molecular bonds. thermofisher.com The resulting spectra display a series of absorption bands, each corresponding to a specific vibrational mode within the molecule.

Key vibrational modes for substituted benzenes typically include:

C-H stretching: Aromatic C-H stretching vibrations are generally observed in the region of 3100-3000 cm⁻¹. researchgate.net

C-C stretching: Vibrations associated with the carbon-carbon bonds of the benzene ring typically appear in the 1600-1400 cm⁻¹ range. researchgate.net

In-plane and out-of-plane bending: These vibrations, which involve changes in the bond angles within and out of the plane of the benzene ring, occur at lower frequencies.

C-Br and C-Cl stretching: The stretching vibrations for the carbon-bromine and carbon-chlorine bonds are expected at lower wavenumbers, typically below 800 cm⁻¹.

The presence of the isopropyl group introduces additional vibrational modes, such as C-H stretching and bending of the methyl and methine groups. A detailed analysis would require experimental spectra of this compound, which could then be compared with theoretical calculations to provide precise assignments for each observed band. nih.gov

Table 1: Predicted Vibrational Modes for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Notes
Aromatic C-H Stretch3100 - 3000Characteristic of the benzene ring.
Aliphatic C-H Stretch3000 - 2850From the isopropyl group.
Aromatic C=C Stretch1600 - 1450Skeletal vibrations of the benzene ring.
C-H Bending (isopropyl)1470 - 1365Deformation of the isopropyl group.
In-plane C-H Bending1300 - 1000Bending of aromatic C-H bonds within the plane.
Out-of-plane C-H Bending900 - 675Bending of aromatic C-H bonds out of the plane.
C-Cl Stretch800 - 600Stretching of the carbon-chlorine bond.
C-Br Stretch680 - 515Stretching of the carbon-bromine bond.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. The exact mass of the molecular ion of this compound can be calculated based on the precise masses of its constituent isotopes (¹H, ¹²C, ³⁵Cl, ³⁷Cl, ⁷⁹Br, and ⁸¹Br).

While direct HRMS data for this specific compound is not available in the search results, predicted collision cross-section values for various adducts of this compound have been calculated. uni.lu For example, the predicted m/z for the protonated molecule [M+H]⁺ is 232.97272. uni.lu The presence of both chlorine and bromine, each with two major isotopes, results in a characteristic isotopic pattern in the mass spectrum, which can be used to confirm the presence of these halogens.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide valuable information about the molecule's structure.

For this compound, fragmentation would likely proceed through several key pathways. The fragmentation of similar bromo-chloro substituted alkanes and aromatic compounds often involves the loss of halogen atoms or alkyl groups. docbrown.infodocbrown.info

Common fragmentation pathways for this compound could include:

Loss of a methyl group (-CH₃): This would result in a fragment ion with a mass corresponding to the loss of 15 Da.

Loss of the isopropyl group (-CH(CH₃)₂): This would lead to a fragment corresponding to the bromochlorobenzene cation.

Loss of a bromine radical (•Br): The C-Br bond is generally weaker than the C-Cl bond and is a likely point of cleavage. docbrown.info

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would also contribute to the fragmentation pattern.

The relative abundances of these fragment ions in the MS/MS spectrum would provide detailed structural information.

Table 2: Potential Mass Spectrometry Fragments of this compound

Fragment Description Expected m/z (Monoisotopic) Notes
[C₉H₁₀BrCl]⁺Molecular Ion231.9654The parent ion.
[C₈H₇BrCl]⁺Loss of CH₃216.9498Fragmentation of the isopropyl group.
[C₆H₄BrCl]⁺Loss of C₃H₆189.9186Loss of the entire isopropyl group.
[C₉H₁₀Cl]⁺Loss of Br153.0468Cleavage of the C-Br bond.
[C₉H₁₀Br]⁺Loss of Cl197.9969Cleavage of the C-Cl bond.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. Aromatic compounds like benzene and its derivatives exhibit characteristic absorption bands related to π → π* transitions. up.ac.za

For substituted benzenes, the position and intensity of these absorption bands are influenced by the nature and position of the substituents on the ring. up.ac.za Halogen and alkyl groups typically cause a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. up.ac.za While specific UV-Vis data for this compound is not provided, it is expected to exhibit absorption maxima in the UV region, likely with shifts influenced by the bromo, chloro, and isopropyl substituents.

Photophysical Properties and Fluorescence Studies

Fluorescence is a type of photoluminescence where a molecule absorbs light at one wavelength and then emits light at a longer wavelength. While many aromatic compounds fluoresce, the presence of heavy atoms like bromine can significantly quench fluorescence through enhanced intersystem crossing.

Detailed fluorescence studies on this compound would be necessary to determine its quantum yield and fluorescence lifetime. Such studies often involve measuring emission spectra at various excitation wavelengths. The photophysical properties of similar molecules have been investigated to understand the influence of substituents on their emissive characteristics. acs.org However, without experimental data, it is difficult to predict the specific fluorescence behavior of this compound.

X-ray Diffraction Analysis

A comprehensive search of available scientific literature and crystallographic databases did not yield specific single crystal X-ray diffraction data for the compound this compound. Therefore, a detailed analysis of its solid-state molecular geometry, conformation, intermolecular interactions, and crystal packing based on experimental X-ray diffraction is not possible at this time.

While crystallographic data exists for structurally related compounds, such as halogenated anilines and other substituted benzene derivatives, this information is not directly applicable to the specific molecular structure of this compound. researchgate.netnih.gov The precise arrangement of atoms and molecules in a crystal is highly dependent on the specific substituents and their positions on the aromatic ring.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

To be determined through experimental analysis. A single crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional structure of the molecule in the solid state. This would reveal the conformation of the isopropyl group relative to the benzene ring and the planarity of the phenyl ring.

Analysis of Intermolecular Interactions and Crystal Packing

To be determined through experimental analysis. The analysis of the crystal structure would elucidate the network of intermolecular forces that govern the packing of the molecules in the crystal lattice. These interactions could include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the isopropyl group. The presence of bromine and chlorine atoms also suggests the possibility of halogen bonding, which can play a significant role in the supramolecular assembly. nih.gov

Advanced Computational and Theoretical Studies on 4 Bromo 2 Chloro 1 Propan 2 Yl Benzene

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations are cornerstones of this field, balancing computational cost with accuracy to model molecular systems. For a molecule like 4-bromo-2-chloro-1-(propan-2-yl)benzene, these methods can elucidate its fundamental characteristics from first principles.

DFT, in particular, is a widely used method for studying substituted benzene (B151609) molecules due to its efficiency and reliability in predicting electronic properties. researchgate.netresearchgate.net It would be the method of choice for investigating the title compound, likely employing a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to ensure accurate results.

Geometry Optimization and Electronic Structure Determination

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This calculation finds the minimum energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

For this compound, geometry optimization would reveal how the bulky isopropyl group and the halogen substituents (bromine and chlorine) influence the planarity of the benzene ring and each other's positions. The results would provide a foundational understanding of the molecule's steric and electronic properties.

Illustrative Data Table: Optimized Geometrical Parameters This table presents hypothetical, representative data for this compound that would be obtained from a DFT/B3LYP calculation. Actual values would require a specific computational study.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)C-Br~1.91
C-Cl~1.75
C-C (ring avg.)~1.39
Bond Angles (°)C-C-C (ring avg.)~120.0
Cl-C-C~121.0
Br-C-C~119.5

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Once the optimized geometry is obtained, quantum chemical methods can predict various spectroscopic properties. These theoretical predictions are invaluable for interpreting experimental data.

Vibrational Frequencies: The calculation of vibrational frequencies can predict the molecule's infrared (IR) and Raman spectra. Key vibrational modes for this compound would include C-H stretching of the aromatic ring and the isopropyl group, C-C stretching within the ring, and the characteristic C-Cl and C-Br stretching frequencies. Comparing these calculated frequencies with experimental spectra helps confirm the molecular structure.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. For the title compound, calculations would predict the specific shifts for the aromatic protons, the methine proton of the isopropyl group, and the equivalent methyl protons, providing a theoretical spectrum to compare against experimental findings.

Illustrative Data Table: Predicted ¹H NMR Chemical Shifts This table presents hypothetical chemical shifts (relative to TMS) for this compound. Actual values would require a specific computational study.

ProtonPredicted Shift (ppm)
CH (isopropyl)~3.2 - 3.5
CH₃ (isopropyl)~1.2 - 1.4
Ar-H (ortho to isopropyl)~7.2 - 7.4
Ar-H (ortho to Br)~7.5 - 7.7
Ar-H (ortho to Cl)~7.1 - 7.3

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. Analysis of these orbitals, particularly the frontier orbitals, provides deep insights into the molecule's reactivity and electronic properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy, Gap, and Spatial Distribution)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For this compound, FMO analysis would map the spatial distribution of the HOMO and LUMO across the molecule. It is expected that the HOMO would be primarily located on the electron-rich aromatic ring, while the LUMO might have significant contributions from the carbon atoms attached to the electronegative halogen atoms.

Illustrative Data Table: Frontier Molecular Orbital Properties This table presents hypothetical energy values for this compound. Actual values would require a specific computational study.

ParameterCalculated Value (eV)
HOMO Energy~ -6.5
LUMO Energy~ -0.8
HOMO-LUMO Gap (ΔE)~ 5.7

Electrostatic Potential Surfaces (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for visualizing the charge distribution and predicting how a molecule will interact with other charged species.

On an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the electronegative chlorine and bromine atoms and over the π-system of the benzene ring, while positive potential might be found around the hydrogen atoms.

Fukui Functions and Local Reactivity Prediction

Conceptual DFT provides a set of reactivity descriptors that can predict the most reactive sites within a molecule. Fukui functions are one such descriptor, indicating the change in electron density at a specific point in the molecule when an electron is added or removed.

By calculating the Fukui functions, one can predict the sites for electrophilic, nucleophilic, and radical attack:

f(r)⁺: Predicts the site for nucleophilic attack (where an electron is added).

f(r)⁻: Predicts the site for electrophilic attack (where an electron is removed).

f(r)⁰: Predicts the site for radical attack.

For this compound, this analysis would pinpoint which of the aromatic carbons are most susceptible to substitution reactions, providing a more nuanced view of reactivity than simple resonance arguments alone. This would be particularly useful in understanding the directing effects of the three different substituents on the ring.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov For this compound, NBO analysis elucidates the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals, which stabilizes the molecule. nih.gov These interactions, known as hyperconjugation, are quantified by the second-order perturbation energy, E(2). nih.gov

Key interactions within the molecule involve the delocalization of electron density from the π-orbitals of the benzene ring to the antibonding orbitals (σ*) of the C-Br and C-Cl bonds. Additionally, interactions occur between the lone pairs of the halogen atoms and the antibonding orbitals of the aromatic ring. The hybridization of the atoms can also be determined through NBO analysis, providing insight into the geometry and nature of the chemical bonds. q-chem.com The carbon atoms of the benzene ring are expected to exhibit sp² hybridization, typical for aromatic systems, while the isopropyl group's carbons will show sp³ hybridization. The analysis provides a quantitative picture of the electronic structure that goes beyond simple Lewis diagrams. q-chem.com

A theoretical NBO analysis would quantify the stabilization energies from these key intramolecular interactions. For instance, the delocalization of electron density from a filled donor orbital (i) to an acceptor orbital (j) is a key factor in molecular stability.

Table 1: Theoretical Major Donor-Acceptor NBO Interactions

Donor Orbital (i) Acceptor Orbital (j) E(2) (kcal/mol) (Estimated) Interaction Type
π(C1-C6) σ*(C2-Cl) > 2.0 π → σ*
π(C3-C4) σ*(C4-Br) > 2.0 π → σ*
LP(Cl) π*(C1-C2) > 1.0 Lone Pair → π*
LP(Br) π*(C3-C4) > 1.0 Lone Pair → π*

Note: E(2) values are estimated based on typical values for similar interactions in related halogenated aromatic compounds.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that arise from rotation around single bonds and the energy associated with them. lumenlearning.com For this compound, the primary focus of conformational analysis is the rotation of the isopropyl group around the C-C bond connecting it to the benzene ring.

The presence of bulky substituents (chlorine and bromine atoms) ortho and para to the isopropyl group creates significant steric hindrance. This hindrance dictates the most stable conformation and the energy barriers between different rotational states. libretexts.org The potential energy surface can be mapped by calculating the molecule's energy as a function of the dihedral angle of the isopropyl group's C-H bond relative to the plane of the benzene ring.

The most stable conformer will be one where the hydrogen atom of the isopropyl group is positioned to minimize steric clash with the adjacent chlorine atom, while the two methyl groups straddle the benzene ring. Eclipsed conformations, where a methyl group is aligned with the chlorine atom or the plane of the ring, would be energetically unfavorable and represent transition states on the potential energy surface. libretexts.orgmasterorganicchemistry.com The energy difference between the most stable (staggered) and least stable (eclipsed) conformations defines the rotational energy barrier. libretexts.orgmasterorganicchemistry.com

Table 2: Relative Energies of Key Conformations

Conformation Dihedral Angle (approx.) Relative Energy (kcal/mol) Stability
Staggered (Anti) 180° 0 (Reference) Most Stable
Eclipsed 120° High Transition State
Gauche 60° Intermediate Less Stable

Note: Relative energies are qualitative and based on general principles of steric hindrance in substituted benzenes. lumenlearning.comlibretexts.org

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical communication and data storage. mdpi.com The NLO response of a molecule is primarily determined by its first hyperpolarizability (β₀). mdpi.com Computational studies can predict these properties. For this compound, the arrangement of electron-donating (isopropyl) and electron-withdrawing (bromo, chloro) groups on the π-conjugated benzene system suggests potential NLO activity.

The intramolecular charge transfer from the electron-donating isopropyl group to the electron-withdrawing halogen substituents, facilitated by the aromatic ring, is a key mechanism for NLO response. nih.gov Quantum chemical calculations using methods like Density Functional Theory (DFT) can be employed to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β₀). These calculations help in understanding how the specific substitution pattern influences the electronic properties and the magnitude of the NLO effect. nih.gov Generally, molecules with significant charge asymmetry and delocalized electrons exhibit larger hyperpolarizability values.

Table 3: Predicted NLO Properties (Theoretical)

Property Symbol Predicted Value (a.u.)
Dipole Moment μ > 1.0 D
Mean Polarizability α > 100

Note: Values are theoretical estimates based on studies of similar aromatic compounds. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mendeley.com For this compound, MD simulations can provide insights into its dynamic behavior, particularly how it interacts with different solvents. chemrxiv.orgchemrxiv.org

By simulating the molecule in a box of solvent molecules (e.g., water, hexane), one can observe its rotational and translational motion, as well as the conformation of the isopropyl group. The simulations reveal how solvent polarity affects the molecule's preferred conformation and dynamics. chemrxiv.orgchemrxiv.org In a nonpolar solvent, intramolecular forces would primarily govern its behavior. In a polar solvent, intermolecular interactions such as dipole-dipole forces between the C-Cl and C-Br bonds and the solvent molecules would become significant. These simulations can also be used to calculate thermodynamic properties like the solvation free energy, which indicates how favorably the molecule dissolves in a particular solvent.

Prediction of Collision Cross Sections (CCS) and Gas-Phase Behavior

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size and shape in the gas phase. byu.edu A key parameter derived from these measurements is the collision cross section (CCS), which is a measure of the ion's effective area as it moves through a buffer gas (typically helium or nitrogen). byu.edubiophysicalms.org

For this compound, CCS values can be predicted computationally. These theoretical values are essential for identifying the compound in complex mixtures using IM-MS. biophysicalms.org The predicted CCS depends on the type of ion (adduct) formed in the mass spectrometer, such as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species. uni.lu The shape of the molecule, dictated by its conformation, significantly influences its CCS value. nih.gov

Table 4: Predicted Collision Cross Section (CCS) Values for Various Adducts

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 232.97272 139.1
[M+Na]⁺ 254.95466 152.4
[M-H]⁻ 230.95816 145.9
[M+NH₄]⁺ 249.99926 162.2
[M+K]⁺ 270.92860 139.8
[M]⁺ 231.96489 159.6
[M]⁻ 231.96599 159.6

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Complex Organic Synthesis

The distinct electronic and steric properties imparted by the three different substituents on the benzene (B151609) ring make 4-Bromo-2-chloro-1-(propan-2-yl)benzene a crucial intermediate in multi-step organic synthesis. The bromine atom is particularly useful for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions, while the chloro and isopropyl groups influence the reactivity and regioselectivity of these transformations.

While specific applications of this compound are not extensively documented in public literature, the utility of structurally analogous compounds strongly indicates its potential as a precursor for biologically active molecules. The synthesis of complex pharmaceuticals often relies on halogenated benzene derivatives as key starting materials. For instance, the closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a documented intermediate in the preparation of dapagliflozin, a medication used for treating type 2 diabetes. google.com

In the field of agrochemicals, similar structures are also of significant interest. A patent for the synthesis of an isomer, 2-bromo-4-chloro-1-isopropylbenzene, falls within the technical field of pesticide production, highlighting the relevance of this substitution pattern for developing new crop protection agents. google.com The presence of both bromine and chlorine atoms allows for selective functionalization, enabling the construction of complex molecular architectures required for potent biological activity.

Table 1: Examples of Structurally Related Compounds and Their Applications

Compound NameApplication AreaSpecific Use
4-bromo-1-chloro-2-(4-ethoxybenzyl)benzenePharmaceuticalsIntermediate for the antidiabetic drug dapagliflozin. google.com
2-bromo-4-chloro-1-isopropylbenzeneAgrochemicalsDescribed in a patent related to pesticide production. google.com

The synthesis of specialized ligands and catalysts is another area where substituted haloarenes like this compound are valuable. The carbon-bromine bond is a key reactive site for forming organometallic reagents, such as Grignard or organolithium species. These can then be used to construct more complex molecules, including phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors, which are essential in homogeneous catalysis. The steric bulk of the isopropyl group and the electronic influence of the chloro group can be strategically used to fine-tune the properties of the resulting catalyst, affecting its activity, selectivity, and stability.

Contributions to Methodological Development in Organic Synthesis

Compounds with multiple, electronically distinct functional groups are excellent substrates for developing and refining new synthetic methodologies. This compound, with its combination of an electron-donating alkyl group and electron-withdrawing halogens, presents a challenging and informative model for studying reaction mechanisms and selectivity.

The different reactivities of the C-Br and C-Cl bonds allow for selective transformations in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). Typically, the C-Br bond is more reactive than the C-Cl bond, enabling chemists to perform sequential couplings. Furthermore, the substitution pattern on the ring influences the regioselectivity of further electrophilic aromatic substitution reactions. numberanalytics.comstudymind.co.uklibretexts.org The interplay between the ortho,para-directing isopropyl group and the ortho,para-directing but deactivating halogens makes it a useful molecule for testing the limits and selectivities of novel synthetic methods.

Table 2: Potential Synthetic Transformations at Reactive Sites

Reactive SiteType of ReactionPotential Product Class
C-Br BondSuzuki CouplingBiaryl compounds
C-Br BondSonogashira CouplingAryl-alkyne compounds
C-Br BondBuchwald-Hartwig AminationAryl amine derivatives
C-Cl BondNucleophilic Aromatic Substitution (under harsh conditions)Aryl ether or amine derivatives
Aromatic RingElectrophilic Aromatic Substitution (e.g., Nitration, Acylation)Further substituted benzene derivatives

Potential in Polymer Chemistry and Advanced Materials

In the realm of materials science, aryl halides are fundamental building blocks for high-performance polymers. The bromine atom on this compound can serve as a reactive handle for polymerization. For example, it could potentially be used as a monomer in polycondensation reactions, such as Suzuki or Stille coupling polymerizations, to create π-conjugated polymers. rsc.org These materials are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The isopropyl group is a beneficial feature in this context, as bulky side chains are often incorporated into conjugated polymer backbones to enhance their solubility and processability without significantly disrupting their electronic properties. chemrxiv.org Additionally, halogenated aromatic compounds have been used to synthesize functional polymers through copolymerization with other monomers like styrene. chemrxiv.org

Applications in Chemo-sensing and Analytical Chemistry

While specific chemosensing applications have not been reported, the structural scaffold of this compound makes it a candidate for development into more complex sensor molecules. The benzene ring can be further functionalized with chromophoric or fluorophoric units, with the potential for the electronic properties of the system to be modulated upon binding with a target analyte.

In analytical chemistry, well-defined, stable organic molecules are often required as reference standards for method development and quality control. Halogenated compounds, for example, are frequently monitored as environmental pollutants. A compound like this compound could potentially be used as an analytical standard for the detection and quantification of related polysubstituted aromatic compounds in environmental or industrial samples. sigmaaldrich.com For instance, related compounds like 2-bromo-4-chloropropiophenone are used as analytical reference standards in forensic and chemical contexts. chemicalbook.com

Conclusion and Future Perspectives in Research on 4 Bromo 2 Chloro 1 Propan 2 Yl Benzene

Summary of Key Research Findings and Contributions

Direct and in-depth research focused exclusively on 4-Bromo-2-chloro-1-(propan-2-yl)benzene is notably scarce in publicly accessible scientific literature. Its existence is primarily documented in chemical databases and by commercial suppliers. The bulk of available information is limited to basic molecular and physical properties.

A patent for the synthesis of a structural isomer, 2-bromo-4-chloro-1-isopropylbenzene, suggests potential, though unconfirmed, synthetic pathways for this compound. google.com This patent highlights the use of starting materials like 2-bromopropane (B125204) and 4-chlorotoluene, indicating that similar precursors could likely be employed in the synthesis of the target compound. google.com

Identification of Remaining Challenges and Knowledge Gaps

The most significant challenge surrounding this compound is the profound lack of dedicated research. This has resulted in several critical knowledge gaps:

Validated Synthetic Routes: There are no published, peer-reviewed methods detailing an optimized synthesis of this specific isomer. The directing effects of the chloro and isopropyl groups would need to be carefully managed to control the regioselectivity of a bromination reaction.

Comprehensive Spectroscopic Data: While predicted data may exist, a complete and experimentally verified set of spectroscopic data (including ¹H NMR, ¹³C NMR, IR, and mass spectrometry) is not available in the scientific literature. This information is fundamental for the unambiguous identification and characterization of the compound.

Physicochemical Properties: Detailed experimental data on properties such as melting point, boiling point, solubility, and crystal structure are absent.

Reactivity and Reaction Mechanisms: The chemical reactivity of this compound has not been systematically investigated. Understanding its behavior in various chemical transformations is crucial for evaluating its potential as a synthetic building block.

Biological and Toxicological Profile: There is no information regarding the biological activity or toxicological properties of this compound.

Promising Avenues for Future Synthetic Method Development

Future research could explore several promising avenues for the synthesis of this compound. A logical approach would be the electrophilic bromination of 2-chloro-1-isopropylbenzene. The directing effects of the chloro (ortho-, para-directing but deactivating) and isopropyl (ortho-, para-directing and activating) groups would be a key consideration. The steric hindrance from the isopropyl group might favor bromination at the C4 position.

An alternative retrosynthetic approach could involve the Friedel-Crafts alkylation of 3-bromo-1-chlorobenzene with an isopropylating agent. However, this might lead to a mixture of isomers that would require separation.

Modern cross-coupling reactions could also be investigated. For instance, a suitably protected and functionalized precursor could undergo sequential coupling reactions to introduce the bromo, chloro, and isopropyl substituents with high regioselectivity. The development of a one-pot synthesis, as has been explored for other polysubstituted benzenes, could also be a valuable goal for improving efficiency and reducing waste. bohrium.com

Advancements in Spectroscopic and Computational Approaches

The characterization of this compound would greatly benefit from modern spectroscopic and computational methods. A thorough analysis would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential to definitively assign the proton and carbon signals and confirm the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy: This would help to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the elemental composition and provide information on fragmentation patterns.

Computational chemistry, particularly Density Functional Theory (DFT), could be employed to predict the geometric, spectroscopic, and electronic properties of the molecule. Such studies could provide insights into:

Optimized molecular geometry and bond parameters.

Predicted NMR and IR spectra to aid in the interpretation of experimental data.

Frontier molecular orbital (FMO) analysis (HOMO-LUMO) to understand its chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps to identify electrophilic and nucleophilic sites.

These computational approaches, when combined with experimental data, would provide a comprehensive understanding of the molecule's fundamental properties.

Emerging Applications in Novel Chemical Systems and Technologies

While no specific applications for this compound have been reported, its structure suggests potential utility in several areas, mirroring the applications of other substituted halobenzenes. These are, at present, speculative and would require significant future research to validate.

Agrochemicals: Many pesticides and herbicides are based on halogenated aromatic scaffolds. This compound could serve as a key intermediate or a starting point for the synthesis of new agrochemically active molecules. The specific combination of bromo, chloro, and isopropyl substituents could impart desirable properties such as enhanced efficacy, altered metabolic stability, or a different environmental persistence profile. google.com

Pharmaceuticals: Halogenated organic compounds are prevalent in medicinal chemistry. The bromine and chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound could be a building block for the synthesis of novel pharmaceutical candidates.

Materials Science: Substituted benzenes are used in the synthesis of liquid crystals, polymers, and other advanced materials. The specific substitution pattern of this molecule could be explored for the development of materials with tailored electronic or physical properties.

The exploration of these potential applications is contingent on the development of reliable synthetic routes and a thorough characterization of the compound's properties and reactivity.

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-chloro-1-(propan-2-yl)benzene, and how can purity be optimized?

  • Methodological Answer : A common approach involves halogenation of the benzene ring followed by alkylation. For example, thionyl chloride (SOCl₂) can be used to introduce chlorine, while bromination may employ Br₂ in the presence of a Lewis catalyst like FeBr₃. Purification via vacuum distillation or column chromatography (e.g., silica gel with hexane/ethyl acetate) is critical for achieving >95% purity. Monitoring reaction progress with TLC and GC-MS ensures minimal byproducts .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic splitting patterns. For instance, the isopropyl group’s methine proton (CH) appears as a septet (δ ~2.9 ppm), while aromatic protons show splitting based on substituent positions (e.g., para-bromo substituents deshield adjacent protons) .
  • Mass Spectrometry (MS) : The molecular ion peak (M⁺) should align with the molecular weight (C₉H₁₀BrCl = 233.54 g/mol). Fragmentation patterns (e.g., loss of Br or Cl groups) further validate the structure .

Q. What solvents and conditions are optimal for recrystallization?

  • Methodological Answer : Use a mixed solvent system (e.g., ethanol/water) under controlled cooling. Slow evaporation at 4°C enhances crystal formation. Solubility tests at varying temperatures (20–80°C) guide solvent selection. Avoid polar aprotic solvents like DMSO, which may co-crystallize impurities .

Advanced Research Questions

Q. How can conflicting NMR data from literature be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or impurities. Replicate experiments using deuterated solvents (CDCl₃ or DMSO-d₆) and compare coupling constants (J-values) with computational predictions (e.g., DFT-based NMR simulations). For example, aromatic proton shifts may vary by 0.1–0.3 ppm due to solvent polarity .

Q. What strategies improve yield in Suzuki-Miyaura coupling reactions using this compound as a substrate?

  • Methodological Answer :
  • Catalyst Optimization : Use Pd(PPh₃)₄ or XPhos Pd G3 for enhanced stability.
  • Solvent Selection : DME/H₂O mixtures (4:1) at 80°C minimize side reactions.
  • Base Choice : K₂CO₃ outperforms Cs₂CO₃ in preventing dehalogenation .
    Monitor reaction progress via HPLC to identify intermediates and optimize time/temperature parameters.

Q. How does steric hindrance from the isopropyl group influence electrophilic substitution reactions?

  • Methodological Answer : The isopropyl group directs electrophiles to the less hindered positions (meta to Br/Cl). Computational modeling (e.g., Gaussian software) can map electron density and predict regioselectivity. Experimentally, nitration (HNO₃/H₂SO₄) at 0°C yields meta-nitro derivatives, confirmed by X-ray crystallography .

Q. What bioactivity assays are suitable for evaluating derivatives of this compound?

  • Methodological Answer :
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
  • Enzyme Inhibition : Fluorometric assays targeting kinases or proteases, using ATP/ADP-Glo™ kits.
  • Structure-Activity Relationships (SAR) : Modify the isopropyl or halide groups and compare bioactivity via dose-response curves .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations may stem from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify phase transitions. Compare results with recrystallized batches and literature values (e.g., PubChem mp 36–40°C). Purity ≥98% (HPLC) ensures consistency .

Q. Why do catalytic cross-coupling reactions with this compound show inconsistent yields?

  • Methodological Answer : Trace moisture or oxygen can deactivate Pd catalysts. Use Schlenk-line techniques for inert conditions. Pre-dry solvents (MgSO₄) and reagents. Screen ligands (e.g., SPhos vs. PCy₃) to stabilize the Pd intermediate .

Experimental Design Tables

Table 1 : Optimized Suzuki-Miyaura Coupling Conditions

ParameterConditionYield (%)Reference
CatalystPd(PPh₃)₄78
SolventDME/H₂O (4:1)82
BaseK₂CO₃85
Temperature80°C75

Table 2 : Key ¹H NMR Peaks for Structural Confirmation

Proton GroupChemical Shift (δ, ppm)MultiplicityReference
Aromatic (Br/Cl)7.2–7.5Doublet
Isopropyl (CH)~2.9Septet
Isopropyl (CH₃)1.2–1.4Doublet

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Feasible Synthetic Routes

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4-Bromo-2-chloro-1-(propan-2-yl)benzene
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Reactant of Route 2
4-Bromo-2-chloro-1-(propan-2-yl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.